molecular formula C10H19NO3 B061814 Ethyl 2-ethoxypiperidine-1-carboxylate CAS No. 161868-45-7

Ethyl 2-ethoxypiperidine-1-carboxylate

Cat. No.: B061814
CAS No.: 161868-45-7
M. Wt: 201.26 g/mol
InChI Key: VJMXRSVINBRXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxypiperidine-1-carboxylate is a piperidine derivative characterized by an ethoxy substituent at the 2-position and a carbamate group at the 1-position of the piperidine ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often serving as intermediates in pharmaceuticals, agrochemicals, or materials science .

Properties

CAS No.

161868-45-7

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3

InChI Key

VJMXRSVINBRXTL-UHFFFAOYSA-N

SMILES

CCOC1CCCCN1C(=O)OCC

Canonical SMILES

CCOC1CCCCN1C(=O)OCC

Synonyms

1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-azidopiperidine-1-carboxylate

  • Substituents : Azido group (-N₃) at the 4-position.
  • Key Differences : The azido group confers high reactivity for click chemistry applications, unlike the ethoxy group in Ethyl 2-ethoxypiperidine-1-carboxylate, which is more chemically inert. This makes the azido derivative a preferred building block in drug discovery .

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6)

  • Substituents : Hydroxyl (-OH) at the 4-position.
  • Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous media compared to the ethoxy analog. Safety data indicate it requires careful handling due to irritant properties .

Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate (CAS 1034617-86-1)

  • Substituents : Pyrimidine ring at the 2-position and hydroxylated piperidine.

Ethyl 1-Boc-piperidine-2-carboxylate

  • Substituents : tert-Butoxycarbonyl (Boc) protecting group at the 1-position.
  • Key Differences : The Boc group is acid-labile, making this compound a transient intermediate in peptide synthesis, unlike the stable ethoxy group in this compound .

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

  • Synthesis: Derived from ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate via hydrogenation with Raney nickel. Yields 86% as a diastereomeric mixture .
  • Reactivity : The ketone group at the 2-position enables further reductions or nucleophilic additions, contrasting with the ethoxy group’s stability in this compound.

Ethyl 4-azidopiperidine-1-carboxylate

  • Synthesis : Sourced from Pfizer, likely via azide substitution. Its azido group participates in Huisgen cycloaddition for triazole formation, a feature absent in ethoxy analogs .

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